molecular formula C9H15N3 B13466105 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine CAS No. 1248731-71-6

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine

Cat. No.: B13466105
CAS No.: 1248731-71-6
M. Wt: 165.24 g/mol
InChI Key: KCLRYVHEQBFJIM-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with cyclobutanamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. These compounds share structural similarities but differ in their chemical and biological properties .

Uniqueness

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is unique due to the presence of both the cyclobutanamine and imidazole moieties, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1248731-71-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3

InChI Key

KCLRYVHEQBFJIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2CCC2

Origin of Product

United States

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